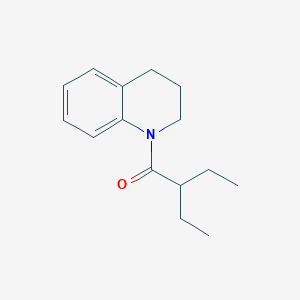
N-(4,6-dimethyl-2-pyridinyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyridinyl)isonicotinamide, commonly known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMPI is a heterocyclic compound that belongs to the class of isonicotinamides. It has a molecular formula of C13H13N3O and a molecular weight of 227.26 g/mol.
Mécanisme D'action
DMPI exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes, including histone deacetylases and cyclin-dependent kinases, which are involved in the regulation of cell growth and division. DMPI has also been found to modulate the activity of certain signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DMPI has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. DMPI has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus, by targeting viral enzymes. In addition, DMPI has been found to modulate the activity of certain neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DMPI has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent therapeutic properties. However, DMPI also has some limitations. It has been found to exhibit low solubility in aqueous solutions, which may limit its bioavailability. In addition, DMPI has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMPI. One area of research is the development of DMPI derivatives with improved solubility and bioavailability. Another area of research is the identification of new therapeutic targets for DMPI, particularly in the field of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of DMPI and to determine its potential applications in other fields of scientific research.
Méthodes De Synthèse
DMPI can be synthesized through various methods, including the reaction of isonicotinic acid with 4,6-dimethyl-2-pyridinylamine in the presence of a dehydrating agent. Another method involves the reaction of 4,6-dimethyl-2-pyridinylamine with isonicotinoyl chloride in the presence of a base.
Applications De Recherche Scientifique
DMPI has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. DMPI has been found to exhibit promising anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-7-10(2)15-12(8-9)16-13(17)11-3-5-14-6-4-11/h3-8H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNITXVSMSXVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)

![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)

